

An In-Depth Technical Guide to O-isobutyl S-(2-diethylaminoethyl) methylphosphonothioate (VR)

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Compound of Interest

Compound Name: *Russian VX*

Cat. No.: *B066494*

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Abstract

O-isobutyl S-(2-diethylaminoethyl) methylphosphonothioate, commonly known as VR, is a highly toxic organophosphorus compound. It is a structural isomer of the V-series nerve agent VX. This document provides a comprehensive technical overview of VR, including its chemical structure, physicochemical properties, synthesis, mechanism of action, toxicology, and analytical methods for its detection. Detailed experimental protocols for its synthesis, toxicological evaluation, and enzyme inhibition assays are also presented.

Chemical Structure and Identification

O-isobutyl S-(2-diethylaminoethyl) methylphosphonothioate is a chiral organophosphate with the following chemical structure:

Chemical Formula: $C_{11}H_{26}NO_2PS$ [1][2]

Molecular Weight: 267.37 g/mol [1][2]

CAS Registry Number: 159939-87-4 [1][2]

IUPAC Name: S-[2-(Diethylamino)ethyl] O-(2-methylpropyl) methylphosphonothioate

Physicochemical Properties

The physicochemical properties of VR are crucial for understanding its environmental fate, transport, and toxicological profile. A summary of available data is presented in Table 1.

Property	Value	Reference
Molecular Formula	C ₁₁ H ₂₆ NO ₂ PS	[1][2]
Molecular Weight	267.37 g/mol	[1][2]
Appearance	Oily, amber-colored liquid	
Odor	Odorless	
Half-life in water (pH 7)	12.4 days	[3][4]

Synthesis

The synthesis of S-(2-dialkylaminoethyl) O-alkyl alkylphosphonothiolates, the class of compounds to which VR belongs, can be achieved through a multi-step process. A general methodology is outlined below, based on established patent literature.

Experimental Protocol: General Synthesis of S-(2-dialkylaminoethyl) O-alkyl alkylphosphonothiolates

This procedure describes a general method for the preparation of S-(2-dialkylaminoethyl) O-alkyl alkylphosphonothiolates.

Step 1: Synthesis of Dialkyl Alkylphosphonite An alkyldihalophosphine (e.g., methyldichlorophosphine) is reacted with an alcohol (e.g., isobutanol) in the presence of a tertiary amine base to yield the corresponding dialkyl alkylphosphonite.

Step 2: Synthesis of Alkyl 2-dialkylaminoethyl Alkylphosphonite The dialkyl alkylphosphonite is then reacted with a 2-dialkylaminoethanol (e.g., 2-diethylaminoethanol) to produce the alkyl 2-dialkylaminoethyl alkylphosphonite.

Step 3: Thionation and Isomerization The phosphonite from Step 2 is reacted with sulfur. This is followed by heating to induce isomerization, yielding the final S-(2-dialkylaminoethyl) O-alkyl

alkylphosphonothiolate product. The reaction temperature and time are critical parameters to control for optimal yield and purity.

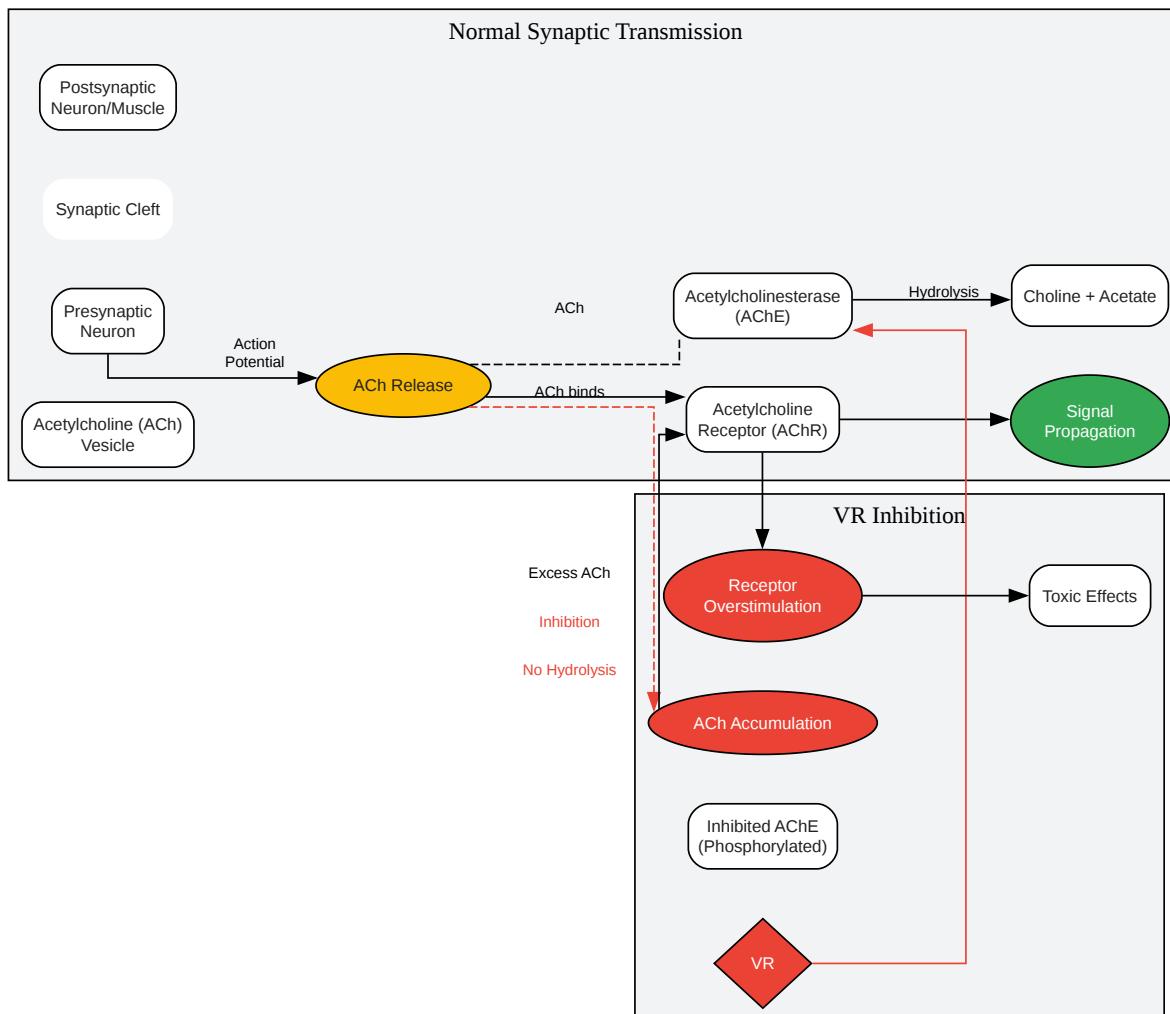
Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of toxicity for VR, like other organophosphorus nerve agents, is the irreversible inhibition of the enzyme acetylcholinesterase (AChE). AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft.

Inhibition of AChE leads to an accumulation of ACh, resulting in overstimulation of muscarinic and nicotinic receptors. This cholinergic crisis manifests as a range of symptoms, including glandular hypersecretion, bronchoconstriction, muscle fasciculations, paralysis, seizures, and ultimately, death due to respiratory failure.

The interaction of VR with AChE involves the phosphorylation of a serine residue in the active site of the enzyme, forming a stable covalent bond. This renders the enzyme non-functional.

Signaling Pathway of Acetylcholinesterase and its Inhibition

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Caption: Acetylcholinesterase inhibition by VR.

Toxicology

VR is a substance of very high acute toxicity. The primary route of exposure is through inhalation or dermal contact.

Acute Toxicity Data

Parameter	Species	Route	Value	Reference
LD ₅₀	Guinea pig	Subcutaneous	11.3 µg/kg	[5]
2 x LD ₅₀	Guinea pig	Subcutaneous	22.6 µg/kg	[6]

Experimental Protocol: Determination of LD₅₀ (Up-and-Down Procedure)

This protocol outlines a method for determining the median lethal dose (LD₅₀) of a substance in rodents, adapted from standard toxicological procedures.

1. Animals:

- Healthy, young adult animals of a single sex (e.g., male guinea pigs) are used.
- Animals are acclimated to laboratory conditions for at least 5 days prior to dosing.

2. Dose Preparation:

- The test substance is dissolved or suspended in a suitable vehicle (e.g., saline).
- A series of dose levels with a constant logarithmic interval is prepared.

3. Dosing Procedure:

- A single animal is dosed with a starting dose level estimated to be near the LD₅₀.
- The animal is observed for a defined period (e.g., 24 or 48 hours) for mortality.
- If the animal survives, the next animal is dosed at a higher level.

- If the animal dies, the next animal is dosed at a lower level.
- This process is continued until a specified number of reversals in outcome (survival to death or death to survival) have occurred.

4. Data Analysis:

- The LD₅₀ is calculated using the maximum likelihood method.

Acetylcholinesterase Inhibition Assay

The potency of VR as an AChE inhibitor can be quantified using an in vitro assay. The bimolecular rate constant for the inhibition of AChE by VR has been reported to be $1.4 \times 10^8 \text{ M}^{-1} \text{ min}^{-1}$.^[5]

Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol describes a colorimetric method to determine the rate of AChE inhibition.

1. Reagents:

- Acetylcholinesterase (AChE) solution
- Acetylthiocholine (ATC) substrate
- 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
- Phosphate buffer (pH 7.4)
- Test inhibitor solution (VR)

2. Procedure:

- In a 96-well plate, AChE is pre-incubated with various concentrations of the inhibitor (VR) for a specific time.
- The enzymatic reaction is initiated by the addition of ATC and DTNB.

- The hydrolysis of ATC by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).
- The rate of color formation is measured spectrophotometrically at 412 nm.
- The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate in its absence.
- The IC_{50} (concentration of inhibitor that causes 50% inhibition) can be determined from a dose-response curve.

Metabolism and Degradation

The metabolism of V-series nerve agents primarily occurs through hydrolysis by enzymes such as paraoxonases. The primary hydrolysis of VR likely involves the cleavage of the P-S or P-O bond.

Hydrolysis

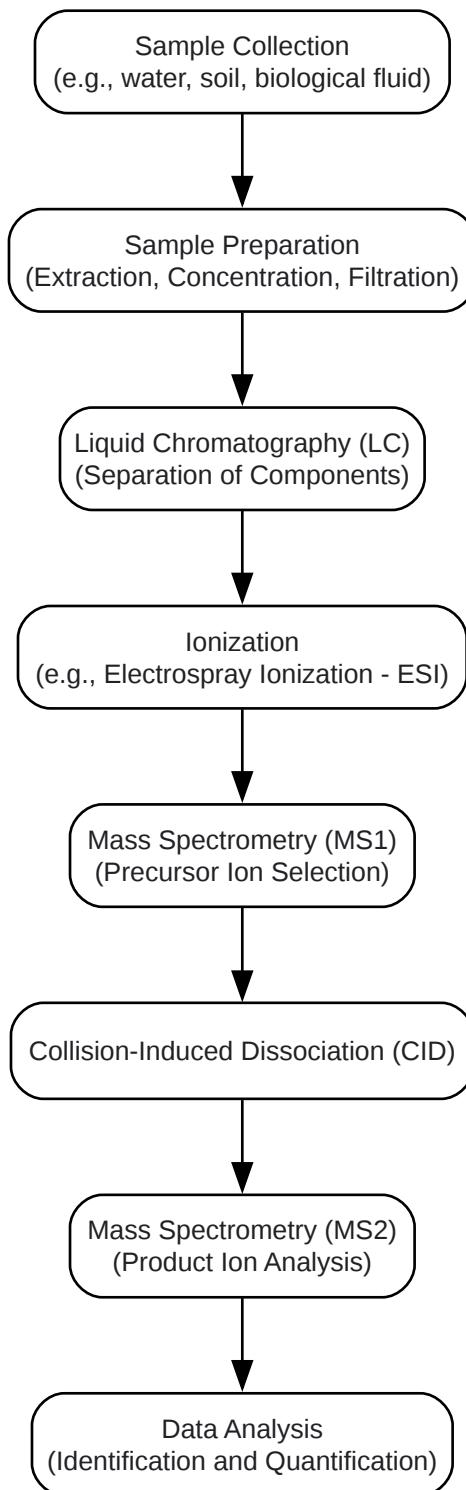
VR is more resistant to hydrolysis than VX. In unbuffered water at pH 7, the half-life of VR is 12.4 days, whereas the half-life of VX is 4.78 days.^{[3][4]} This suggests that VR is more persistent in the environment. The hydrolysis of VR is expected to follow second-order kinetics.^{[3][4]}

Analytical Methods

Several analytical techniques can be employed for the detection and quantification of VR and its degradation products.

Technique	Description
Gas Chromatography-Mass Spectrometry (GC-MS)	A powerful technique for the separation and identification of volatile and semi-volatile compounds. Derivatization may be required for the analysis of hydrolysis products.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)	A highly sensitive and selective method suitable for the analysis of non-volatile and thermally labile compounds, including VR and its metabolites in biological and environmental samples.

Experimental Workflow: Detection of VR by LC-MS/MS



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Caption: LC-MS/MS workflow for VR analysis.

Conclusion

O-isobutyl S-(2-diethylaminoethyl) methylphosphonothioate (VR) is a highly toxic organophosphorus compound that poses a significant chemical threat. Its high toxicity stems from the irreversible inhibition of acetylcholinesterase. This guide has provided a detailed overview of its chemical and toxicological properties, along with experimental protocols relevant to its study. A thorough understanding of these aspects is critical for the development of effective countermeasures, including detection technologies and medical treatments.

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